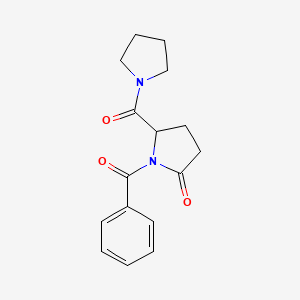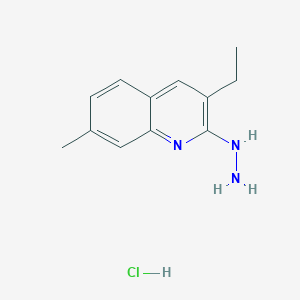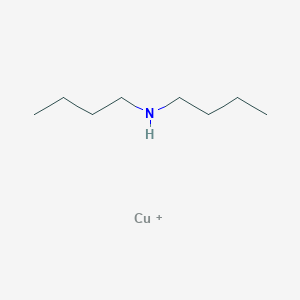
N-butylbutan-1-amine;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylbutan-1-amine;copper(1+) is a chemical compound that consists of N-butylbutan-1-amine coordinated with a copper(1+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butylbutan-1-amine;copper(1+) typically involves the reaction of N-butylbutan-1-amine with a copper(1+) salt. The reaction is carried out under controlled conditions to ensure the proper coordination of the amine with the copper ion. Commonly used copper salts include copper(I) chloride or copper(I) bromide. The reaction is usually performed in an inert atmosphere to prevent oxidation of the copper ion.
Industrial Production Methods
Industrial production of N-butylbutan-1-amine;copper(1+) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butylbutan-1-amine;copper(1+) can undergo various chemical reactions, including:
Oxidation: The copper(1+) ion can be oxidized to copper(2+) under certain conditions.
Reduction: The copper(1+) ion can be reduced back to its metallic state.
Substitution: The amine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(2+) complexes, while substitution reactions may produce various substituted amines.
Scientific Research Applications
N-butylbutan-1-amine;copper(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization.
Medicine: Research is ongoing into its potential use in developing new drugs, particularly those targeting copper-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including coatings and catalysts.
Mechanism of Action
The mechanism of action of N-butylbutan-1-amine;copper(1+) involves the coordination of the amine to the copper ion, which can then participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating reactions by stabilizing intermediates and transition states. The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: Similar in structure but lacks the copper ion.
Copper(1+) complexes: Various other copper(1+) complexes with different ligands.
Uniqueness
N-butylbutan-1-amine;copper(1+) is unique due to the combination of the amine ligand and the copper(1+) ion, which imparts specific properties and reactivity. This makes it particularly useful in applications where both the amine and copper ion play crucial roles.
Properties
CAS No. |
77590-48-8 |
|---|---|
Molecular Formula |
C8H19CuN+ |
Molecular Weight |
192.79 g/mol |
IUPAC Name |
N-butylbutan-1-amine;copper(1+) |
InChI |
InChI=1S/C8H19N.Cu/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;/q;+1 |
InChI Key |
ZBAUKSWWFOFEFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



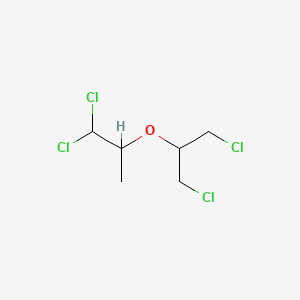
![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
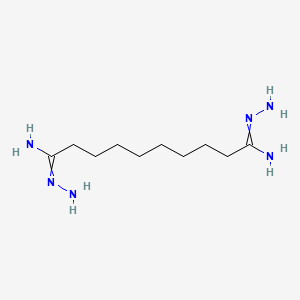

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
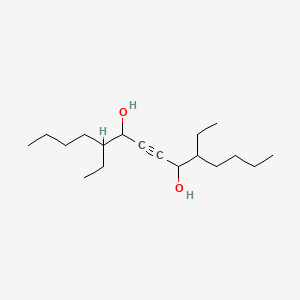
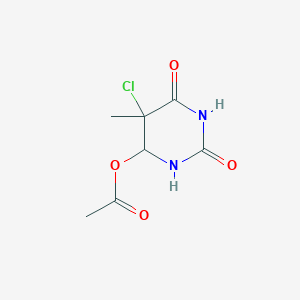
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
